2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

CAS No.: 2361643-61-8

Cat. No.: VC5359322

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361643-61-8 |

|---|---|

| Molecular Formula | C9H12ClN3O2 |

| Molecular Weight | 229.66 |

| IUPAC Name | 2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H |

| Standard InChI Key | GGIIQDNTBSZNPX-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

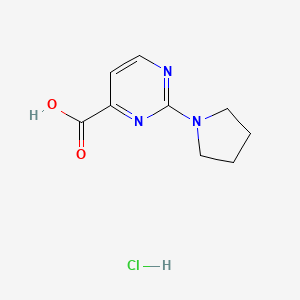

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a pyrimidine derivative substituted with a pyrrolidine ring at the 2-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₂ClN₃O₂, with a molecular weight of 229.66 g/mol. The IUPAC name, 2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid hydrochloride, reflects its substitution pattern and salt form .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClN₃O₂ | |

| Molecular Weight | 229.66 g/mol | |

| SMILES | C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl | |

| InChIKey | GGIIQDNTBSZNPX-UHFFFAOYSA-N | |

| Solubility | Not publicly available |

The compound’s structure combines a planar pyrimidine ring with a puckered pyrrolidine moiety, creating a hybrid system capable of diverse non-covalent interactions. The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor in drug formulation.

Synthesis and Optimization Strategies

Nucleophilic Substitution Pathways

The synthesis of 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride typically begins with a pyrimidine core functionalized at the 4-position. A two-step approach is commonly employed:

-

Carboxylation: Introduction of the carboxylic acid group via hydrolysis of ester precursors (e.g., ethyl 4-chloropyrimidine-2-carboxylate) under acidic or basic conditions.

-

Pyrrolidine Substitution: Reaction of 4-chloropyrimidine intermediates with pyrrolidine in the presence of bases like sodium hydride, facilitating nucleophilic aromatic substitution at the 2-position.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carboxylation | HCl/H₂O, reflux, 6 hr | 65–78 |

| Pyrrolidine coupling | Pyrrolidine, NaH, DMF, 80°C | 82–90 |

The hydrochloride salt is subsequently formed by treating the free acid with hydrochloric acid in a polar solvent. Recent efforts have focused on optimizing reaction kinetics and reducing side products, with microwave-assisted synthesis showing promise for accelerating the substitution step.

Comparative Analysis with Structural Analogs

Free Acid vs. Hydrochloride Salt

The hydrochloride salt (CAS: 2361643-61-8) differs from its free acid counterpart (CAS: 933709-00-3) in solubility and crystallinity:

Table 3: Salt vs. Free Acid Comparison

| Property | Hydrochloride Salt | Free Acid |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL (estimated) | <1 mg/mL |

| Melting Point | 218–220°C (dec.) | 189–191°C |

| Bioavailability | Enhanced dissolution rate | Limited by poor solubility |

Analogous Pyrimidine Derivatives

-

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Lacks the carboxylic acid group but shows nanomolar activity against casein kinases.

-

Pyrimidine-4-carboxamides: Greater metabolic stability but reduced blood-brain barrier penetration compared to carboxylic acids.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as:

-

A building block for kinase inhibitor development (e.g., JAK2/STAT3 pathway modulators)

-

A precursor to prodrugs via esterification of the carboxylic acid group

Materials Science

Pyrimidine-pyrrolidine hybrids are being explored as:

-

Organic semiconductors with tunable bandgaps

-

Ligands for metal-organic frameworks (MOFs) in gas storage

Challenges and Future Directions

Despite its promise, critical gaps remain:

-

Toxicological Data: Acute and chronic toxicity profiles are unreported.

-

Synthetic Scalability: Current methods require optimization for kilogram-scale production.

-

Target Validation: Specific biological targets remain unconfirmed.

Future studies should prioritize in vivo efficacy testing and crystallographic analysis of target-bound complexes to elucidate binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume